2-Bromo-5-(3-chlorophenyl)-1,3,4-oxadiazole
Description
Properties
IUPAC Name |
2-bromo-5-(3-chlorophenyl)-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2O/c9-8-12-11-7(13-8)5-2-1-3-6(10)4-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZRAIDZKZAHKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NN=C(O2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Cyclization of Acylthiosemicarbazide Derivatives
Starting Materials: Acylthiosemicarbazides derived from 3-chlorophenyl acyl precursors.
Oxidants: 1,3-dibromo-5,5-dimethylhydantoin combined with KI has been shown to be an effective oxidizing system to promote oxidative cyclization forming the oxadiazole ring with bromine substitution at the 2-position.
Reaction Conditions: Mild temperatures, typically room temperature to moderate heating, with reaction times ranging from several hours to overnight.
Outcome: High yield of this compound with regioselective bromination at position 2 due to the oxidizing agent’s properties.
Bromination of 5-(3-chlorophenyl)-1,3,4-oxadiazole Precursors
Method: Direct bromination of 5-(3-chlorophenyl)-1,3,4-oxadiazole derivatives using bromine in acetic acid under alkaline conditions.
Reference: H. Rajak et al. reported oxidative cyclization of semicarbazones with bromine in acetic acid, which can be adapted for bromination at the 2-position of the oxadiazole ring.
Yield and Purity: This method provides good regioselectivity and moderate to high yields.
One-Pot Synthesis-Functionalization Protocols
Procedure: A one-pot, two-stage synthesis involving ring closure and functionalization steps using reagents such as triphenylphosphine, lithium tert-butoxide, and copper(II) acetate in anhydrous 1,4-dioxane at 40 °C.
Advantage: This method allows simultaneous formation and functionalization of the oxadiazole ring, potentially enabling the introduction of bromine substituents at the 2-position and 3-chlorophenyl at the 5-position in a streamlined process.
Data Table Summarizing Preparation Methods
Detailed Research Findings and Notes
Regioselectivity: The use of specific oxidizing agents like 1,3-dibromo-5,5-dimethylhydantoin in the presence of KI ensures bromination occurs specifically at the 2-position of the oxadiazole ring, avoiding side reactions.
Eco-Friendly and Mild Conditions: The oxidative cyclization methods avoid harsh reagents and extreme conditions, making them suitable for scale-up and commercial production.
Versatility: The one-pot synthesis approach allows for the introduction of diverse substituents at the 5-position (such as the 3-chlorophenyl group) and functionalization at the 2-position, facilitating the synthesis of a variety of derivatives including the target compound.
Characterization: Products synthesized by these methods are typically characterized by NMR (1H, 13C), IR spectroscopy, and mass spectrometry to confirm structure and purity.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The bromine atom at position 2 undergoes nucleophilic substitution under transition-metal catalysis, enabling the introduction of diverse functional groups.
Key Reactions:
-
Suzuki-Miyaura Coupling : Reacts with aryl boronic acids in the presence of Pd(PPh₃)₄ to form biaryl derivatives.
Example :
Yield : 72–85% under optimized conditions . -
Buchwald-Hartwig Amination : Reacts with primary/secondary amines using Pd₂(dba)₃ and Xantphos to produce N-aryl oxadiazoles.
Conditions : 80–100°C, toluene, 12–18 hours .
Table 1: Substitution Reactions
Ring-Opening and Functionalization
The oxadiazole ring can undergo cleavage under specific conditions, enabling further derivatization:
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Acid-Catalyzed Hydrolysis : Reacts with concentrated HCl at reflux to yield 3-chlorobenzohydrazide and brominated byproducts .
-
Reductive Ring Opening : Treatment with LiAlH₄ in THF produces a diamino intermediate, which can be acylated or alkylated .
Cross-Coupling Reactions
The compound participates in Ullmann-type couplings to form carbon-heteroatom bonds:
-
C–O Bond Formation : Reacts with phenols using CuI/1,10-phenanthroline in DMSO at 120°C to generate aryl ether derivatives .
-
C–S Bond Formation : Couples with thiols under Cu catalysis, yielding thioether-linked oxadiazoles .
Halogen Exchange Reactions
The bromine atom can be replaced via halogen-exchange reactions:
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Finkelstein Reaction : Treatment with NaI in acetone substitutes bromine with iodine, forming 2-iodo-5-(3-chlorophenyl)-1,3,4-oxadiazole .
Stability and Reactivity Trends
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds containing the 1,3,4-oxadiazole ring exhibit a broad spectrum of antimicrobial activity. Specifically, derivatives of 2-bromo-5-(3-chlorophenyl)-1,3,4-oxadiazole have been investigated for their potential as antibacterial and antifungal agents. Studies have shown that these compounds can effectively inhibit the growth of Gram-positive and Gram-negative bacteria, as well as fungi. For instance, some derivatives demonstrated Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics like gentamicin .
Anticancer Potential
The compound has also been studied for its anticancer properties. The oxadiazole moiety is known to interact with various biological targets, leading to cytotoxic effects on cancer cells. In vitro studies have revealed that certain derivatives exhibit significant inhibitory activity against multiple cancer cell lines. For example, compounds derived from 1,3,4-oxadiazole have shown IC50 values in the low micromolar range against breast cancer and leukemia cell lines .
Table 1: Anticancer Activity of this compound Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF7 (Breast) | 1.18 ± 0.14 | |
| Compound B | K-562 (Leukemia) | 10^-4 M | |
| Compound C | T-47D (Breast) | 90.47% inhibition |
Material Science
Organic Semiconductors
In material science, this compound is utilized in the development of organic semiconductors. Its unique electronic properties make it suitable for applications in light-emitting diodes (LEDs) and organic photovoltaic devices. The incorporation of halogens such as bromine and chlorine enhances the compound's electron transport capabilities .
Biological Studies
Mechanism of Action
The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. It can inhibit key enzymes or bind to receptors that modulate cellular pathways. This specificity is attributed to the unique structure of the compound which allows for targeted interactions .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by Paruch et al. (2020) synthesized a series of derivatives based on the oxadiazole framework and evaluated their antibacterial activity against Staphylococcus aureus and Escherichia coli. The most promising compounds showed MIC values significantly lower than those of conventional antibiotics .
Case Study 2: Anticancer Activity Evaluation
Zheng et al. (2023) explored the anticancer potential of novel derivatives containing the oxadiazole moiety against gastric cancer cell lines. Their findings indicated that certain compounds exhibited potent telomerase inhibitory activity, suggesting a mechanism for their anticancer effects .
Mechanism of Action
The mechanism of action of 2-Bromo-5-(3-chlorophenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The presence of bromine and chlorine atoms enhances its binding affinity and specificity.
Molecular Targets and Pathways:
Enzymes: Inhibition of key enzymes involved in metabolic pathways.
Receptors: Binding to specific receptors, modulating their activity.
Cellular Pathways: Interference with cellular signaling pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Reactivity in Cross-Coupling Reactions
- 2-Bromo-5-(4-chlorophenyl)-1,3,4-oxadiazole: In Suzuki cross-coupling reactions, this analog selectively reacts at the C2 bromine site despite the presence of a C5 4-chlorophenyl group. Pd(PPh₃)₄ and Na₂CO₃ facilitate coupling with boronic acid derivatives, achieving 96% yield .
2-Bromo-5-phenyl-1,3,4-oxadiazole :
This compound undergoes Suzuki coupling with phenylboronic acid derivatives to form 2,5-diaryl oxadiazoles in 85–93% yields . The absence of a chlorine substituent on the phenyl ring simplifies reactivity but may reduce bioactivity.- Comparison : The 3-chlorophenyl group in the target compound enhances electron-withdrawing effects, which could stabilize transition states in coupling reactions but may also reduce solubility in polar solvents.
Electronic and Physical Properties
2-Bromo-5-(difluoromethyl)-1,3,4-oxadiazole :
With a difluoromethyl group at C5, this analog has a molecular weight of 198.95 g/mol and a purity of 95%. The electron-withdrawing CF₂ group enhances electrophilicity at C2, favoring nucleophilic substitutions .- Comparison : The 3-chlorophenyl group in the target compound provides moderate electron withdrawal (Cl: σₚ = 0.23) compared to CF₂ (σₚ = 0.61), suggesting slower reaction kinetics but greater stability under basic conditions.
- 2-Bromo-5-(4-fluorophenyl)-1,3,4-oxadiazole (CID 16768944): The fluorine atom at the para position of the phenyl ring introduces strong electron-withdrawing effects (σₚ = 0.06) and alters molecular polarity .
Structural Isomerism
- 3-(3-Bromophenyl)-5-methyl-1,2,4-oxadiazole :
This 1,2,4-oxadiazole isomer has a bromine at the meta position of the phenyl ring and a methyl group at C5. It exhibits distinct reactivity due to the altered heterocyclic ring structure .- Comparison : The 1,3,4-oxadiazole core in the target compound offers greater synthetic versatility for C2 functionalization compared to 1,2,4-oxadiazoles, which are less commonly used in cross-coupling reactions.
Biological Activity
2-Bromo-5-(3-chlorophenyl)-1,3,4-oxadiazole is a derivative of the 1,3,4-oxadiazole class of compounds, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of this specific compound, highlighting its potential applications in cancer treatment, antimicrobial properties, and other pharmacological effects.
Chemical Structure and Properties
- Molecular Formula : C₈H₄BrClN₂O
- SMILES : C1=CC(=CC(=C1)Cl)C2=NN=C(O2)Br
- InChI : InChI=1S/C8H4BrClN2O/c9-6-3-1-5(10)2-4-7(6)12-11-8(12)13/h1-4H
Anticancer Activity
The 1,3,4-oxadiazole scaffold has been extensively studied for its anticancer properties. Research indicates that derivatives of this class can inhibit various cancer cell lines through multiple mechanisms:
- Mechanisms of Action :
- Inhibition of thymidylate synthase and histone deacetylases (HDACs).
- Induction of apoptosis in cancer cells.
- Targeting telomerase activity, which is crucial for cancer cell proliferation.
Case Studies :
- A study evaluated several oxadiazole derivatives for their anticancer activity against a panel of 58 cell lines from different cancer types. Among them, compounds with oxadiazole rings exhibited IC₅₀ values as low as 0.67 µM against prostate cancer cell lines (PC-3) and 0.80 µM against colon cancer cell lines (HCT-116) .
- Another study found that specific derivatives showed up to 96% growth inhibition in CNS and renal cancer cell lines at a concentration of .
| Compound Name | Cell Line Tested | IC₅₀ (µM) | % Inhibition |
|---|---|---|---|
| Compound A | PC-3 | 0.67 | 90.47 |
| Compound B | HCT-116 | 0.80 | 81.58 |
| Compound C | UO-31 | N/A | 95.70 |
Antimicrobial Activity
Research has demonstrated that oxadiazole derivatives possess significant antimicrobial properties:
- Mechanisms :
- Inhibition of bacterial protein synthesis through trans-translation pathways.
- Broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
Case Studies :
- Compounds derived from the oxadiazole structure have shown strong bactericidal activity against various pathogens, including Mycobacterium tuberculosis and Helicobacter pylori, with minimal side effects on human cells .
- High-throughput screening identified new oxadiazoles with enhanced antimicrobial activities compared to existing antibiotics .
| Compound Name | Target Bacteria | Activity Level |
|---|---|---|
| KKL-35 | E. coli | Strong bactericidal |
| CT1 Series | Various Gram-positive | Higher than KKL-35 |
Other Biological Activities
Beyond anticancer and antimicrobial effects, oxadiazoles have been reported to exhibit:
Q & A
Q. What are the optimal synthetic routes for preparing 2-Bromo-5-(3-chlorophenyl)-1,3,4-oxadiazole with high purity?
The synthesis typically involves cyclization of hydrazide precursors or halogenation of preformed oxadiazoles. For example, bromination of 5-(3-chlorophenyl)-1,3,4-oxadiazole using N-bromosuccinimide (NBS) under controlled conditions (e.g., in dichloromethane at 0–25°C) can yield the target compound. Purity (>95%) is achieved via column chromatography or recrystallization from ethanol . Key challenges include avoiding over-bromination and by-product formation, which require careful monitoring via TLC or HPLC.
Q. How can NMR and IR spectroscopy be utilized to confirm the structure of this compound?
- ¹H NMR : Expect aromatic proton signals between δ 7.0–8.1 ppm (integration for the 3-chlorophenyl group) and absence of NH/OH peaks.
- ¹³C NMR : Peaks near 165–170 ppm indicate the oxadiazole ring carbons.
- IR : A strong absorption band at ~1600–1650 cm⁻¹ corresponds to the C=N stretching of the oxadiazole ring. Discrepancies in spectral data (e.g., unexpected peaks) may indicate impurities or regioisomers, necessitating further purification .
Q. What experimental models are suitable for preliminary evaluation of its biological activity?
In vitro assays using cancer cell lines (e.g., MCF-7, HeLa) or bacterial strains (e.g., E. coli, S. aureus) are common. Dose-response studies (1–100 μM) with controls (e.g., cisplatin for anticancer assays) help determine IC₅₀ values. Mechanistic insights may involve ROS detection or membrane permeability assays .
Advanced Research Questions
Q. How can computational methods predict the pharmacokinetic properties of this compound?
Molecular docking (e.g., AutoDock Vina) and ADME prediction tools (e.g., SwissADME) assess binding affinity to targets like DNA topoisomerases or bacterial enzymes. The oxadiazole ring enhances metabolic stability by reducing CYP450-mediated oxidation. LogP values (~2.5–3.0) suggest moderate lipophilicity, requiring formulation optimization for bioavailability .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies may arise from assay conditions (e.g., serum concentration, incubation time) or compound stability. Mitigation steps:
Q. How does the substitution pattern on the oxadiazole ring influence its coordination chemistry?
The oxadiazole nitrogen atoms act as electron donors, forming complexes with Ag(I) or Cu(II) ions. Substituents like bromine and 3-chlorophenyl groups sterically hinder coordination, altering polymer morphology. Single-crystal X-ray diffraction confirms structural changes, such as bond length variations (e.g., Ag–N ~2.1–2.3 Å) .
Q. What methodologies elucidate structure-activity relationships (SAR) for anticancer activity?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
